4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHWCUFAXSXPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247453 | |
| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736948-73-5 | |
| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736948-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide chemical structure
An In-Depth Technical Guide to the Chemical Structure of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Introduction
Sulfonamides, compounds containing the –SO₂NH– group, represent a cornerstone in medicinal chemistry and drug development. First recognized for their therapeutic potential in the early 1930s, this class of compounds has since yielded a wide array of drugs with antibacterial, antioxidant, and even anti-cancer properties.[1][2] The versatility of the sulfonamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its synthesis, structural characterization, and physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's architecture.
Molecular Identity and Physicochemical Properties
This compound is a synthetic organic compound featuring a benzenesulfonamide core substituted with an acetyl group on one phenyl ring and a methoxyphenyl group on the sulfonamide nitrogen.
-
IUPAC Name: this compound
-
CAS Registry Number: 736948-73-5
-
Synonyms: 4-Acetyl-N-(4-methoxy-phenyl)-benzenesulphonamide, N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide[1][2][4]
The fundamental properties of the molecule are summarized below:
| Property | Value | Source |
| Molecular Weight | 305.35 g/mol | [1][2] |
| Melting Point | 448–449 K | [2] |
| Appearance | Solid | [1] |
Elucidation of the Chemical Structure
The definitive structure of this compound has been established through single-crystal X-ray diffraction, providing precise insights into its three-dimensional conformation and intermolecular interactions.[1][2]
Two-Dimensional Structure
The molecule consists of a central sulfonamide linkage connecting a 4-acetylphenyl group and a 4-methoxyphenyl group.
Caption: 2D structure of this compound.
Three-Dimensional Conformation and Crystallography
X-ray crystallography reveals that the molecule adopts an approximate V-shaped conformation.[1][2] A key structural feature is the significant dihedral angle between the two benzene rings, measured at 86.56 (9)°.[1][2][3] This near-perpendicular orientation is a result of the steric hindrance and electronic effects of the central sulfonamide bridge.
The methoxy group's carbon atom is nearly coplanar with its attached benzene ring, as is the methyl carbon of the acetyl group with its respective ring.[1][2] In the crystal lattice, the molecules are linked into chains along the[5] direction by intermolecular N—H⋯O and C—H⋯O hydrogen bonds.[1][2]
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Formula | C₁₅H₁₅NO₄S | [1][2] |
| Molar Mass | 305.35 | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 12.8220 (3) | [1][2] |
| b (Å) | 8.2709 (2) | [1][2] |
| c (Å) | 14.6165 (4) | [1][2] |
| β (°) | 112.841 (1) | [1][2] |
| Volume (ų) | 1428.52 (6) | [1][2] |
| Z | 4 | [1][2] |
Synthesis and Characterization
The synthesis of this compound is reliably achieved through a condensation reaction. The general approach involves reacting an appropriately substituted aminophenyl ketone with a benzenesulfonyl chloride.
Synthetic Workflow
The primary synthetic route is the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride.[1][2][3] This reaction is typically performed in the presence of a base, such as pyridine, which acts as a catalyst and scavenges the HCl byproduct.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from published literature.[1]
-
Reactant Preparation: Dissolve 4-aminoacetophenone (3 mmol) and 4-methoxybenzenesulfonyl chloride in dichloromethane (30 ml).
-
Base Addition: Add pyridine to the mixture to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 24 hours at 40 °C. Monitor the completion of the reaction using Thin-Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, add water to the reaction mixture. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers and evaporate the solvent under reduced pressure to yield the solid product.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization to obtain X-ray quality crystals.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for confirming the identity and purity of the synthesized compound. While detailed spectra are instrument-specific, the expected characteristics are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands corresponding to the molecule's functional groups:
-
N-H Stretch: A peak in the region of 3200-3300 cm⁻¹.
-
C=O Stretch (Acetyl): A strong, sharp peak around 1670-1690 cm⁻¹.
-
S=O Stretch (Sulfonyl): Two strong bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C-O Stretch (Methoxy): A band in the 1200-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) protons, a singlet for the acetyl (-COCH₃) protons, and a broad singlet for the sulfonamide N-H proton. The aromatic region would exhibit characteristic splitting patterns (doublets and doublets of doublets) based on the para-substitution of both rings.
-
¹³C-NMR: The carbon NMR would show signals for the two distinct carbonyl carbons (acetyl and sulfonyl), the methoxy carbon, the acetyl methyl carbon, and the various aromatic carbons.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to a mass-to-charge ratio (m/z) of approximately 305.35.
Conclusion
This compound is a well-defined chemical entity whose structure has been unequivocally determined by modern analytical techniques, most notably single-crystal X-ray diffraction. Its V-shaped conformation and the specific orientation of its aromatic rings are key structural features. The synthesis is straightforward, relying on established sulfonamide chemistry. As a member of the pharmacologically significant sulfonamide class, this compound serves as an excellent model for structure-function relationship studies and as a potential scaffold for the development of novel therapeutic agents. This guide provides the foundational chemical and structural knowledge necessary for researchers to utilize and further investigate this compound.
References
-
Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1750–o1751. [Link]
-
Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 69(12), o1750-o1751. [Link]
-
Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S., & Fun, H. K. (2013). N-(4-Acetyl-phen-yl)-4-meth-oxy-benzene-sulfonamide. Acta crystallographica. Section E, Structure reports online, 69(Pt 12), o1750–o1751. [Link]
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). benzenesulfonamides. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide. Retrieved February 14, 2026, from [Link]
Sources
- 1. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Acetyl-phen-yl)-4-meth-oxy-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS No. 736948-73-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. 4-acetyl-N-(4-ethylphenyl)benzenesulfonamide | C16H17NO3S | CID 26970325 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of C15H15NO4S sulfonamide
Technical Analysis: C₁₅H₁₅NO₄S Sulfonamide Scaffolds Focus Entity: Methyl 2-(4-methylphenylsulfonamido)benzoate[1]
Executive Summary
This technical guide provides a rigorous structural and functional analysis of the sulfonamide congener C₁₅H₁₅NO₄S .[1] While multiple isomers exist for this elemental composition, this analysis focuses on Methyl 2-(p-toluenesulfonamido)benzoate (Methyl N-tosylanthranilate).[1] This specific scaffold represents a critical intermediate in medicinal chemistry, particularly in the synthesis of N-arylsulfonamides used as anti-inflammatory agents, carbonic anhydrase inhibitors, and structural probes for crystallographic studies due to its stable intramolecular hydrogen bonding.[1]
Part 1: Elemental & Molecular Analysis
Precise molecular characterization is the prerequisite for any downstream application.[1] The following data establishes the baseline for identifying C₁₅H₁₅NO₄S in complex matrices (e.g., LC-MS workflows).
Table 1: Physicochemical Profile[1]
| Parameter | Value | Technical Note |
| Molecular Formula | C₁₅H₁₅NO₄S | Confirmed elemental composition.[1] |
| Exact Mass | 305.0722 Da | Monoisotopic mass (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).[1] |
| Average Mol. Weight | 305.35 g/mol | Weighted average of natural isotopes. |
| M+1 Isotope (¹³C) | 17.2% | Relative abundance; critical for MS deconvolution.[1] |
| M+2 Isotope (³⁴S) | 4.5% | Diagnostic sulfur signature in Mass Spec.[1] |
| Element Count | C: 15, H: 15, N: 1, O: 4, S: 1 | Degree of Unsaturation: 9 (2 rings + 2 C=O + 1 S=O equivalent).[1] |
| Predicted LogP | 3.4 ± 0.3 | Lipophilic; suggests high membrane permeability.[1] |
| Topological PSA | 78.8 Ų | Polar Surface Area; indicates good oral bioavailability.[1] |
Part 2: Structural Elucidation & Synthesis Strategy
The synthesis of Methyl 2-(p-toluenesulfonamido)benzoate relies on the nucleophilic attack of the aniline nitrogen of methyl anthranilate upon the electrophilic sulfur of p-toluenesulfonyl chloride (tosyl chloride).[1]
Mechanistic Pathway (Graphviz Visualization)
The following diagram outlines the Schotten-Baumann reaction conditions optimized for high yield and purity.
Figure 1: Reaction coordinate for the sulfonylation of methyl anthranilate. The base acts as a proton scavenger to drive the equilibrium forward.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl 2-(p-toluenesulfonamido)benzoate
Objective: Isolate >95% pure C₁₅H₁₅NO₄S for biological screening.
Reagents:
-
Methyl 2-aminobenzoate (Methyl anthranilate): 5.0 mmol[1]
-
p-Toluenesulfonyl chloride (TsCl): 6.0 mmol (1.2 eq)[1]
-
Pyridine (Solvent/Base): 10 mL[1]
-
Dichloromethane (DCM): for extraction[1]
-
HCl (1M): for quenching[1]
Workflow:
-
Dissolution: In a dry 50 mL round-bottom flask, dissolve 5.0 mmol of methyl anthranilate in 10 mL of anhydrous pyridine. Note: Pyridine acts as both solvent and acid scavenger.[1]
-
Addition: Cool the solution to 0°C. Add TsCl (6.0 mmol) portion-wise over 10 minutes. Reasoning: Exothermic control prevents sulfonylation of the ester oxygen.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1]
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. Mechanism: This protonates the pyridine, rendering it water-soluble, while the sulfonamide product precipitates or oils out.[1]
-
Extraction: Extract with DCM (3 x 20 mL). Wash the combined organic layer with brine.[1]
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water (9:1) to obtain white needles.[1]
Quality Control Check:
-
Melting Point: Expected range 98–100°C.[1]
-
¹H NMR (CDCl₃): Look for the singlet at δ 2.35 (methyl on tosyl) and δ 3.85 (methyl ester).[1] The NH proton should appear downfield (~δ 10.5 ppm) due to hydrogen bonding with the ester carbonyl.[1]
Part 4: Biological & Medicinal Context
The C₁₅H₁₅NO₄S scaffold is not merely a chemical curiosity; it possesses specific pharmacophoric properties relevant to drug discovery.
Structural Stability via Intramolecular Bonding
The defining feature of this molecule is the S(6) graph-set motif , where the sulfonamide N-H forms a strong intramolecular hydrogen bond with the ester carbonyl oxygen.[1][2][3]
-
Impact: This "locks" the conformation, reducing entropic penalty upon binding to protein targets.[1] This is a critical design element for rigidifying inhibitors.[1]
Therapeutic Applications
-
Carbonic Anhydrase Inhibition: Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1] While the primary sulfonamide (-SO₂NH₂) is usually required for Zn²⁺ binding, N-substituted sulfonamides (like our target) serve as prodrugs or selective inhibitors for specific CA isoforms (e.g., CA IX in tumors).[1]
-
Anti-Proliferative Agents: Derivatives of N-tosyl anthranilates have shown activity in suppressing tumor cell growth by interfering with tubulin polymerization, similar to the mechanism of colchicine.[1]
Biological Interaction Map (Graphviz)
Figure 2: Pharmacological interaction logic for N-substituted sulfonamide scaffolds.
References
-
PubChem Compound Summary. (2025). Methyl 2-(p-toluenesulfonamido)benzoate.[1][2][3] National Center for Biotechnology Information. [Link]
-
Gowda, B. T., et al. (2010).[1] Methyl 2-(p-toluenesulfonamido)benzoate.[1][2][3] Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o346.[1][2] [Link]
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characterization of N-Aryl Sulfonamides: A Case Study on the Melting Point of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide and its Isomer
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the physicochemical characterization of these important molecules.
Introduction: The Significance of Melting Point in Sulfonamide Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[2][3] The physicochemical properties of these compounds, such as their melting point, are critical parameters that influence their behavior from synthesis and purification to formulation and bioavailability.
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity; impurities tend to depress and broaden the melting point range.[6] In the context of drug development, a well-defined melting point is essential for:
-
Compound Identification and Purity Assessment: It serves as a fundamental physical constant for a given compound.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, which in turn can affect solubility, dissolution rate, and stability.
-
Formulation Development: The melting point influences the choice of manufacturing processes, such as granulation and tablet compression.
-
Stability Studies: A lower melting point may indicate weaker intermolecular forces within the crystal lattice, potentially correlating with lower stability.
Case Study: N-(4-acetylphenyl)-4-methoxybenzenesulfonamide
While the primary topic of interest is 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide, a thorough literature search revealed detailed characterization of its isomer, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. The synthesis of this compound was achieved through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride.[4][5]
Reported Melting Point
The experimentally determined melting point for N-(4-acetylphenyl)-4-methoxybenzenesulfonamide is presented in the table below.
| Compound | Melting Point (°C) | Melting Point (K) | Source |
| N-(4-acetylphenyl)-4-methoxybenzenesulfonamide | 175 - 176 °C | 448 - 449 K | [4][5] |
This value serves as a crucial piece of data for any researcher working with this specific molecule and provides a strong comparative benchmark for the titular compound, this compound, should it be synthesized and characterized.
Experimental Determination of Melting Point
The accurate determination of a melting point is a fundamental laboratory technique. The following sections outline the standard methodologies.
Capillary Melting Point Method
This is the most common and accessible method for determining the melting point of a solid organic compound.[6][7]
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the sample is introduced into the open end of a capillary tube.
-
Packing the Sample: The capillary tube is tapped gently to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed closely through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the final melting point.
The following diagram illustrates the general workflow for the capillary melting point method.
Caption: Workflow for capillary melting point determination.
Differential Scanning Calorimetry (DSC)
For more precise and quantitative measurements, Differential Scanning Calorimetry (DSC) is the preferred method.
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument as a peak in the DSC thermogram. The onset of the peak is typically taken as the melting point.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min).
-
Data Acquisition: The sample is heated, and the heat flow to the sample is measured as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to determine the onset temperature of the melting endotherm, which corresponds to the melting point. The area under the peak can be used to calculate the enthalpy of fusion.
The logical flow of a DSC experiment is depicted below.
Sources
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
Regioisomeric Control in Sulfonamide Scaffolds: N-(4-acetylphenyl) vs. 4-acetyl-N-phenyl Derivatives
Executive Summary
This technical guide delineates the structural, electronic, and synthetic divergences between two isomeric sulfonamides: N-(4-acetylphenyl)benzenesulfonamide (Isomer A) and 4-acetyl-N-phenylbenzenesulfonamide (Isomer B). While sharing the molecular formula
Structural & Electronic Analysis
The core distinction lies in the placement of the acetyl (
Electronic Connectivity and Acidity
The acidity of a sulfonamide proton is governed by the stability of its conjugate base (the nitrogen anion).
-
Isomer A (N-substituted): The acetyl group is para to the nitrogen. Upon deprotonation, the negative charge on the nitrogen can delocalize into the phenyl ring and further into the carbonyl oxygen of the acetyl group. This direct resonance stabilization (
effect) makes the proton significantly more acidic. -
Isomer B (S-substituted): The acetyl group is para to the sulfonyl group. While it withdraws electron density from the sulfur atom (making the sulfur more electrophilic), it cannot participate in resonance delocalization with the nitrogen anion. The stabilization is purely inductive/field-based (
effect), which is weaker than the resonance effect in Isomer A.
Visualizing the Regioisomerism
The following diagram illustrates the connectivity and the electron withdrawal vectors (red arrows) that influence acidity.
Caption: Structural logic flow showing the direct resonance path in Isomer A versus the indirect inductive path in Isomer B.
Synthetic Protocols
The synthesis of these isomers requires distinct precursors. Isomer A is synthesized via the nucleophilic attack of a substituted aniline on a simple sulfonyl chloride, whereas Isomer B requires a substituted sulfonyl chloride attacking a simple aniline.
Synthesis of Isomer A: N-(4-acetylphenyl)benzenesulfonamide
This route utilizes 4-aminoacetophenone as the nucleophile.
Reagents:
-
Benzenesulfonyl chloride (1.0 equiv)[1]
-
4-Aminoacetophenone (1.0 equiv)
-
Pyridine (Solvent/Base) or DCM/Et3N
Protocol:
-
Preparation: Dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in dry pyridine (50 mL) in a round-bottom flask equipped with a drying tube.
-
Addition: Cool the solution to 0°C. Add benzenesulfonyl chloride (17.6 g, 100 mmol) dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).
-
Work-up: Pour the reaction mixture into ice-cold water (300 mL) containing concentrated HCl (to neutralize pyridine).
-
Purification: Filter the resulting precipitate. Recrystallize from ethanol/water to yield white crystals (Yield: ~85-90%).
Synthesis of Isomer B: 4-acetyl-N-phenylbenzenesulfonamide
This route requires 4-acetylbenzenesulfonyl chloride , which is less stable than benzenesulfonyl chloride and must be handled with care to prevent hydrolysis.
Reagents:
-
4-Acetylbenzenesulfonyl chloride (1.0 equiv)[1]
-
Aniline (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Dissolve aniline (0.93 g, 10 mmol) and triethylamine (1.5 g, 15 mmol) in anhydrous DCM (20 mL).
-
Addition: Dissolve 4-acetylbenzenesulfonyl chloride (2.18 g, 10 mmol) in DCM (10 mL) and add dropwise to the aniline solution at 0°C.
-
Reaction: Stir at room temperature for 12 hours. The reaction is driven by the formation of the sulfonamide bond and the precipitation of triethylamine hydrochloride.
-
Work-up: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess aniline and amine salts, followed by saturated
and brine. -
Purification: Dry over
, concentrate in vacuo, and recrystallize from acetonitrile or ethanol (Yield: ~75-80%).
Physicochemical Characterization
The following table summarizes the key distinguishing properties. Note the significant difference in
| Property | Isomer A (N-substituted) | Isomer B (S-substituted) |
| IUPAC Name | N-(4-acetylphenyl)benzenesulfonamide | 4-acetyl-N-phenylbenzenesulfonamide |
| Precursors | 4-aminoacetophenone + | Aniline + 4-acetyl- |
| Predicted | 7.5 – 8.2 (Enhanced Acidity) | 9.5 – 10.2 (Standard Acidity) |
| IR | ~1665 cm | ~1685 cm |
| Solubility (pH 7.4) | Moderate (partially ionized) | Low (mostly neutral) |
Spectroscopic Validation
-
IR Spectroscopy: In Isomer A, the carbonyl group is para to the electron-donating nitrogen (even though N is part of a sulfonamide, it still donates into the ring relative to the sulfonyl group). This conjugation lowers the carbonyl stretching frequency compared to Isomer B, where the carbonyl is para to the strongly electron-withdrawing sulfonyl group.
-
NMR Spectroscopy: The NH proton in Isomer A is more deshielded (shifted downfield) due to the strong electron-withdrawing nature of the para-acetyl phenyl ring pulling density directly from the nitrogen.
Biological & Functional Implications (SAR)
The choice between these isomers is critical in Structure-Activity Relationship (SAR) studies.
Isomer A: The "Alzheimer's" Scaffold
Isomer A derivatives are frequently explored as Acetylcholinesterase (AChE) inhibitors . The acetyl group serves as a handle for further functionalization (e.g., Claisen-Schmidt condensation) to create chalcone-sulfonamide hybrids.
-
Mechanism: The sulfonamide moiety binds to the peripheral anionic site of AChE, while the extended chalcone arm (derived from the acetyl group) interacts with the catalytic active site.
-
Key Feature: The higher acidity of the NH facilitates hydrogen bonding interactions within the enzyme pocket.
Isomer B: The "Antimalarial" Scaffold
Isomer B derivatives appear in Plasmodium falciparum inhibitors . Here, the acetyl group on the sulfonyl ring is often a metabolic liability or a specific geometric constraint.
-
Mechanism: Used in hybrids with quinoline (chloroquine-like) scaffolds.[2] The sulfonyl-side substitution patterns affect the lipophilicity (
) and membrane permeability more than the specific electronic binding, as the sulfonamide NH is less acidic and less likely to be ionized at physiological pH.
Biological Pathway Visualization
Caption: Functional divergence of the two isomers in drug discovery pipelines.
References
-
Synthesis and AChE Activity of N-(4-acetylphenyl)
- Title: Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
- Source: MDPI (Crystals 2021).
-
URL:[Link]
-
pKa and Bond Length Correlations in Sulfonamides
-
Synthesis of 4-Acetylbenzenesulfonyl Chloride
- Title: 4-Acetylbenzenesulfonyl chloride Properties and Synthesis.
- Source: PubChem / Sigma-Aldrich D
-
URL:[Link]
-
Antimalarial Sulfonamide Hybrids
Sources
Technical Guide: Synthesis and Pharmacological Profiling of N-Aryl-4-acetylbenzenesulfonamides
This guide serves as an advanced technical resource for the design, synthesis, and pharmacological evaluation of N-aryl-4-acetylbenzenesulfonamides . It is structured to support researchers in medicinal chemistry and drug discovery, moving beyond basic synthesis into mechanistic validation and structure-activity optimization.
Executive Summary
The N-aryl-4-acetylbenzenesulfonamide scaffold represents a privileged pharmacophore in medicinal chemistry. It functions as a dual-purpose entity:
-
Direct Therapeutic Agent: A potent inhibitor of Carbonic Anhydrase (CA) isoforms (hCA I, II, IX, XII) and a bacteriostatic agent targeting dihydropteroate synthase.
-
Divergent Synthetic Intermediate: The para-acetyl group serves as a reactive "handle" for Claisen-Schmidt condensations to generate chalcones, pyrazoles, and hydrazones—derivatives frequently associated with selective COX-2 inhibition and anticancer activity.
This guide details the optimized synthetic protocols, mechanistic grounding, and structure-activity relationships (SAR) necessary to exploit this scaffold.
Chemical Architecture & Synthetic Strategy
The Core Reaction: Nucleophilic Sulfonylation
The synthesis of N-aryl-4-acetylbenzenesulfonamides relies on the nucleophilic attack of an aryl amine (aniline derivative) upon the electrophilic sulfur of 4-acetylbenzenesulfonyl chloride .
Critical Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism. The nucleophilicity of the aniline nitrogen is the rate-determining factor. Electron-withdrawing groups (EWGs) on the aniline ring (e.g., -NO2, -CF3) significantly retard the reaction, often requiring elevated temperatures or stronger bases (e.g., pyridine, DMAP) to act as nucleophilic catalysts. Conversely, electron-donating groups (EDGs) (e.g., -OMe, -CH3) accelerate the reaction but may lead to bis-sulfonylation if stoichiometry is not strictly controlled.
Visualization: Synthetic Pathway
The following diagram illustrates the optimized synthetic workflow and the subsequent derivatization potential of the acetyl group.
Figure 1: The core sulfonylation reaction produces the scaffold, which can be further diversified at the acetyl position to access COX-2 inhibitory space.
Pharmacological Profile: Mechanism of Action
Primary Target: Carbonic Anhydrase (CA) Inhibition
Sulfonamides are zinc-binding inhibitors.[1] The sulfonamide moiety (-SO2NH-) mimics the transition state of the CO2 hydration reaction.
-
Mechanism: The deprotonated sulfonamide nitrogen (Ar-SO2-NH⁻) coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion critical for catalysis.
-
The "Tail" Approach: The N-aryl and 4-acetyl groups act as the "tail" of the inhibitor. This tail interacts with the hydrophobic and hydrophilic pockets of the enzyme active site (specifically residues Phe131, Val121, Leu198), dictating isoform selectivity (e.g., hCA IX vs. hCA II).
Visualization: CA Inhibition Mechanism
Figure 2: The sulfonamide anion binds the catalytic Zinc, while the N-aryl scaffold exploits the hydrophobic pocket for isoform selectivity.[1]
Structure-Activity Relationship (SAR) Analysis
The potency of N-aryl-4-acetylbenzenesulfonamides is governed by the acidity of the sulfonamide -NH- proton and the steric fit of the N-aryl group.
Electronic Effects (Hammett Correlation)
The acidity of the sulfonamide proton (pKa) is critical. The anion form is the active inhibitor.
-
Electron-Withdrawing Groups (EWGs) on N-Aryl: Substituents like 4-NO2, 4-Cl, or 4-CF3 on the aniline ring decrease the pKa of the sulfonamide NH, increasing the concentration of the anionic species at physiological pH. This generally increases potency .
-
Electron-Donating Groups (EDGs) on N-Aryl: Substituents like 4-OMe or 4-CH3 increase the pKa, making deprotonation harder, often decreasing potency against CA isoforms.
SAR Data Summary
Table 1: Representative SAR trends for hCA II Inhibition (Ki).
| Compound | R (N-Aryl Substituent) | Electronic Effect | Predicted pKa (NH) | hCA II Inhibition (Ki) |
| 1a | H (Phenyl) | Neutral | ~10.0 | Moderate (~300 nM) |
| 1b | 4-CH3 (Tolyl) | Weak EDG | ~10.2 | Weak (>500 nM) |
| 1c | 4-OCH3 (Anisyl) | Strong EDG | ~10.4 | Weak (>600 nM) |
| 1d | 4-Cl (Chlorophenyl) | Weak EWG | ~9.6 | Good (~50-100 nM) |
| 1e | 4-NO2 (Nitrophenyl) | Strong EWG | ~8.5 | Potent (<10 nM) |
> Note: Data represents established trends in sulfonamide medicinal chemistry [1, 2].
Experimental Protocols
Protocol A: Synthesis of N-(4-Chlorophenyl)-4-acetylbenzenesulfonamide
A self-validating protocol for high-purity synthesis.
Reagents:
-
4-Acetylbenzenesulfonyl chloride (1.0 eq)
-
4-Chloroaniline (1.0 eq)
-
Pyridine (1.2 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Dissolve 4-chloroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stirrer and drying tube. Add Pyridine (12 mmol).[2]
-
Addition: Cool the solution to 0°C. Add 4-acetylbenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes. Control: Exothermic reaction; maintain T < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high Rf) should disappear.
-
-
Workup: Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove excess pyridine/aniline. Wash with Brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Standard method for determining Ki values.
Methodology:
-
Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na2SO4.
-
Indicator: Phenol Red (0.2 mM).
-
Substrate: CO2 saturated water.
-
Procedure:
-
Incubate the CA enzyme (hCA I or II) with the test compound (dissolved in DMSO, final conc <1%) for 15 minutes at 25°C.
-
Mix the enzyme-inhibitor solution rapidly with the CO2 substrate solution in a Stopped-Flow apparatus.
-
Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).
-
-
Calculation: Determine IC50 from the dose-response curve and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181.
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both families of enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687.
-
BenchChem. (2025).[2] Application Notes: Synthesis and Evaluation of N-Aryl-4-(2-carboxyethyl)benzenesulfonamides. BenchChem Protocols.
-
Zarghi, A., et al. (2007). Design and synthesis of new benzenesulfonamides as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 119-123.
-
Kelebekli, L. (2020).[4] Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel class of carbonic anhydrase inhibitors: glycoconjugate benzene sulfonamides prepared by "click-tailing" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Schiff base derivatives of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Application Note: Synthesis and Biological Evaluation of Schiff Base Derivatives of 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide
Abstract
This application note details the protocol for the synthesis, characterization, and biological evaluation of Schiff base derivatives derived from the sulfonamide scaffold This compound . Sulfonamides are a cornerstone of medicinal chemistry, primarily acting as dihydropteroate synthase (DHPS) inhibitors. The introduction of an azomethine (-C=N-) Schiff base linkage at the 4-acetyl position creates a "dual-pharmacophore" system, enhancing lipophilicity and enabling metal chelation or DNA intercalation. This guide provides a validated workflow for researchers aiming to explore these derivatives for antimicrobial and anticancer applications.
Introduction & Molecule Analysis
The target scaffold, This compound , represents a specific structural isomer where the acetyl group is located on the sulfonyl-bearing ring, and the p-methoxyphenyl (anisidine) moiety is attached to the sulfonamide nitrogen.
-
Key Functional Handle: The 4-acetyl group (
) serves as the electrophilic site for condensation with primary amines to form Schiff bases. -
Pharmacological Logic:
-
Sulfonamide Moiety: Mimics p-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria (DHPS inhibition).
-
Schiff Base Moiety: Adds a versatile linker that can bind metal ions (enhancing membrane permeability) or interact with biological targets via hydrogen bonding and
-stacking.
-
Chemical Synthesis Protocol
Step 1: Synthesis of the Parent Scaffold
Target: this compound
Reagents:
-
4-Acetylbenzenesulfonyl chloride (1.0 equiv)
-
4-Methoxyaniline (p-Anisidine) (1.0 equiv)
-
Pyridine (Solvent/Base) or Dichloromethane (DCM) with Triethylamine (TEA)
Procedure:
-
Dissolution: Dissolve 4-methoxyaniline (10 mmol) in dry Pyridine (20 mL) or DCM (30 mL) containing TEA (12 mmol).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add 4-acetylbenzenesulfonyl chloride (10 mmol) portion-wise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Pour the reaction mixture into crushed ice-water (200 mL) containing concentrated HCl (to neutralize pyridine/TEA).
-
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from Ethanol.
-
Expected Yield: 75–85%
-
Appearance: White to off-white crystalline solid.
-
Step 2: General Derivatization to Schiff Bases
Reaction Type: Acid-Catalyzed Condensation[5][6]
Reagents:
-
Parent Scaffold (from Step 1)
-
Primary Amine (e.g., Phenylhydrazine, 4-Nitroaniline, Semicarbazide)
-
Solvent: Absolute Ethanol or Methanol
-
Catalyst: Glacial Acetic Acid (3–5 drops)
Procedure:
-
Setup: In a 100 mL round-bottom flask, dissolve the Parent Scaffold (5 mmol) in Absolute Ethanol (30 mL).
-
Activation: Add the chosen Primary Amine (5 mmol) and Glacial Acetic Acid (catalytic amount).
-
Reflux: Heat the mixture to reflux (78°C) for 6–10 hours.
-
Critical Control Point: Schiff base formation is reversible and water-sensitive. Use a Dean-Stark trap or molecular sieves if the reaction is sluggish to remove water and drive the equilibrium forward.
-
-
Crystallization: Concentrate the solvent to 1/3 volume and cool to 4°C overnight.
-
Purification: Filter the colored precipitate (Schiff bases are often yellow/orange) and recrystallize from hot Ethanol/DMF mixtures.
Workflow Visualization
Figure 1: Step-wise synthesis workflow from starting materials to final Schiff base derivative.[2][3][5][7][8][9]
Characterization & Validation
To ensure the integrity of the synthesized compounds, the following spectral features must be verified.
| Technique | Key Feature to Monitor | Diagnostic Signal |
| FT-IR | Formation of Imine | Appearance of strong band at 1600–1625 cm⁻¹ ( |
| FT-IR | Loss of Ketone | Disappearance/Reduction of carbonyl peak at ~1680 cm⁻¹ ( |
| ¹H-NMR | Azomethine Methyl | The methyl group attached to the imine ( |
| ¹H-NMR | NH Proton | Sulfonamide |
Biological Evaluation Protocols
Protocol A: Antimicrobial Susceptibility (MIC Assay)
Purpose: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (S. aureus ATCC 25923, E. coli ATCC 25922).
-
Stock Preparation: Dissolve derivatives in DMSO (1 mg/mL). Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.
-
Media: Mueller-Hinton Broth (MHB).
-
Inoculum: Adjust bacterial suspension to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use 96-well plates. Perform serial 2-fold dilutions of the test compound.
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible turbidity is the MIC.
Protocol B: Carbonic Anhydrase (CA) Inhibition
Rationale:[1][3][4][5][7][9][10][11] Sulfonamides are classic CA inhibitors. Schiff base tails can improve selectivity for tumor-associated isoforms (hCA IX/XII).
-
Assay Principle: Monitor the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow color) by CA.
-
Reaction: Incubate enzyme (hCA I or II) with test compound for 15 min at 25°C.
-
Substrate: Add 4-NPA (3 mM).
-
Measurement: Measure Absorbance at 400 nm over 30 minutes.
-
Calculation: Determine
relative to Acetazolamide (standard control).
Mechanism of Action (SAR)
Figure 2: Structure-Activity Relationship (SAR) showing the dual mechanism of the sulfonamide core and Schiff base tail.
References
-
Synthesis & Crystallography: Kobkeatthawin, T., et al. (2013). "N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide."[4] Acta Crystallographica Section E, 69(12), o1750. Link
-
Schiff Base Antimicrobial Review: Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research, 2(1), 1-8. Link
-
Sulfonamide CA Inhibition: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link
-
General Protocol for Sulfonamide Schiff Bases: Mondal, P., et al. (2015). "Synthesis and antimicrobial activity of some new Schiff bases of sulphonamides." Journal of Pharmaceutical Sciences and Research. Link
Sources
- 1. Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]
- 7. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low solubility of sulfonamide derivatives in water
Status: Operational Ticket ID: SULF-SOL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Aqueous Solubility of Sulfonamide Derivatives
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support center. If you are struggling to dissolve sulfonamides (e.g., sulfamethoxazole, sulfadiazine), you are likely fighting two physical forces: high crystal lattice energy and pH-dependent ionization .[1]
Sulfonamides are classically categorized as "Brick Dust" molecules (High Melting Point, Moderate LogP).[1] Unlike "Grease Balls" (Low MP, High LogP) which dissolve easily in lipids/surfactants, "Brick Dust" molecules resist solvation because their molecules are packed tightly in a stable crystal lattice.[1]
Your Solubility Strategy:
-
Ionization (Primary Lever): Break the lattice by creating a salt (pH > pKa).
-
Dielectric Modulation: Reduce the energy cost of cavity formation using cosolvents.
-
Inclusion: Hide the hydrophobic moiety inside a cyclodextrin cavity.
Module 1: The pH Factor (Critical First Step)
Issue: "My compound precipitates in water or acidic media." Root Cause: Sulfonamides are weak acids (amphoteric).[1] At pH < pKa, they exist as neutral, unionized species with poor solubility.[1]
Technical Insight
Most sulfonamides have a pKa in the range of 5.0 – 8.0 (associated with the -SO₂NH- group).
-
pH < pKa: The drug is unionized (protonated). Solubility is at its intrinsic minimum (
).[1] -
pH > pKa: The drug deprotonates to form a negative ion (anion). Solubility increases exponentially (10-fold for every 1 pH unit above pKa).[1]
Data: Physicochemical Properties of Common Sulfonamides
| Compound | pKa (approx) | LogP | Melting Point (°C) | Intrinsic Solubility ( |
| Sulfamethoxazole | 5.6 | 0.89 | ~168 | ~290 mg/L |
| Sulfadiazine | 6.5 | -0.09 | ~252 | ~130 mg/L |
| Sulfamerazine | 7.1 | 0.14 | ~235 | ~200 mg/L |
Protocol A: Determination of pH-Solubility Profile
Use this to determine the exact pH required for your target concentration.
-
Preparation: Prepare 5 buffer solutions ranging from pH 1.2 to pH 10.0 (e.g., HCl, Acetate, Phosphate, Borate).[1]
-
Saturation: Add excess sulfonamide powder to 10 mL of each buffer in glass vials.
-
Equilibration: Shake at 25°C for 24–48 hours (See Shake Flask Workflow below).
-
Measurement: Filter (0.45 µm), dilute, and quantify via HPLC/UV.
-
Analysis: Plot Log(Solubility) vs. pH.
-
Validation Check: The slope in the alkaline region should be approximately +1.
-
⚠️ Warning - The "Common Ion" Trap: If using a sodium salt (e.g., Sulfadiazine Sodium), adding it to a buffer containing high Na+ (like saline) or acidic pH can cause immediate precipitation of the free acid. Always check the final pH of your solution, not just the buffer.
Module 2: Cosolvency Strategies
Issue: "I cannot use high pH (e.g., for biological assays or injection)." Root Cause: Water is too polar.[1] You need to lower the dielectric constant of the solvent to match the drug.
Technical Insight
The solubility of sulfonamides follows the Log-Linear Solubilization Model (Yalkowsky equation):
- : Solubility in mixture[2]
- : Solubility in water[3][4]
- : Solubilizing power (slope)[5]
- : Fraction of cosolvent
Recommended Cosolvents:
-
PEG 400: High solubilizing power, biologically acceptable.[1]
-
Propylene Glycol (PG): Good for stability.[1]
-
Ethanol: High power, but volatile.[1]
Protocol B: Cosolvent Screening
-
Design: Prepare binary mixtures of Water + Cosolvent (0%, 20%, 40%, 60% v/v).
-
Execution: Add excess drug, shake for 24h, filter, and assay.
-
Calculation: Plot
vs. Fraction of Cosolvent ( ).-
Decision: If the slope (
) is steep, the cosolvent is effective. If flat, switch to Complexation (Module 3).[1]
-
Module 3: Cyclodextrin Complexation
Issue: "I need a neutral pH solution without organic solvents." Solution: Host-Guest inclusion using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
Technical Insight
The hydrophobic aromatic ring of the sulfonamide enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved. This creates a "shuttle" for the drug.
Protocol C: Phase Solubility Study (Higuchi & Connors)
-
Stock Prep: Prepare 0% to 20% (w/v) HP-β-CD solutions in water (or pH 7.4 buffer).[1]
-
Saturation: Add excess sulfonamide to each vial.
-
Equilibration: Shake for 48–72 hours (complexation kinetics can be slower than simple dissolution).
-
Analysis: Filter and quantify total drug.
-
Calculation: Calculate the Stability Constant (
):-
Success Criteria: A linear increase (A-type diagram) indicates successful 1:1 complexation.[1]
-
Visual Troubleshooting Guides
Figure 1: Troubleshooting Logic Tree
Follow this decision matrix to select the correct solubilization strategy.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Figure 2: The "Shake Flask" Workflow (OECD 105)
The gold standard for generating thermodynamic solubility data.
Caption: Step-by-step workflow for thermodynamic solubility determination (Adapted from OECD Guideline 105).
FAQs (Field-Derived)
Q: I used a sodium salt of Sulfadiazine, but it precipitated when I added it to my culture media. Why? A: This is the "Common Ion Effect" or simple pH precipitation. Culture media is often buffered to pH 7.[1]4. Sulfadiazine Sodium is highly alkaline.[1] When you add it to the media, the pH drops toward neutral, and the free acid (which has low solubility) precipitates.
-
Fix: Pre-dissolve the drug in a small volume of high-pH buffer or DMSO before adding to media, ensuring the final concentration is below the solubility limit at pH 7.4.
Q: Can I use sonication to speed up the solubility test? A: No. Sonication creates high-energy metastable states (supersaturation). You might get a high reading initially, but the drug will precipitate later (crashing out).[1] Use sonication only to disperse the solid, then switch to gentle shaking for 24h to reach true thermodynamic equilibrium.
Q: Why is my HPLC peak splitting? A: Sulfonamides are amphoteric.[1] If your HPLC mobile phase pH is close to the drug's pKa, you will see split peaks (partial ionization).
-
Fix: Adjust mobile phase pH to be at least 2 units away from the pKa (e.g., pH 3.0).
References
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility.[1][3][6] OECD Publishing.[1] [Link]
-
PubChem. (n.d.).[1][7][8] Sulfamethoxazole (CID 5329).[1] National Library of Medicine.[1] [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (1981).[1] Solubilization of Drugs by Cosolvents.[1][5] Techniques of Solubilization of Drugs.[9]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[10] [Link]
-
Martinez, F., & Gomez, A. (2001).[1] Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry.[1]
Sources
- 1. Sodium sulfadiazine | 547-32-0 [chemicalbook.com]
- 2. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. filab.fr [filab.fr]
- 4. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization by cosolvents. Establishing useful constants for the log-linear model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Sulfadiazine Sodium | C10H9N4NaO2S | CID 15899898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 4-acetyl group under sulfonylation reaction conditions
Guide ID: TSC-CHEM-042 Topic: Stability of the 4-Acetyl Group Under Sulfonylation Reaction Conditions Senior Application Scientist: Dr. Gemini
Introduction: A Guide for the Synthetic Chemist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of organic synthesis. Our focus today is on a common yet critical question: the stability and compatibility of a C-4 acetyl group during the sulfonylation of a phenolic hydroxyl group (e.g., in 4-hydroxyacetophenone).
While the acetyl group is generally robust, successful synthesis hinges on understanding the underlying principles of chemoselectivity and potential reactivity pathways. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for when things go awry, and validated protocols to guide your benchwork.
Core Principles: Phenol vs. Acetyl Group Reactivity
The success of this transformation lies in a fundamental reactivity difference. Under typical sulfonylation conditions, which employ a base and a sulfonyl chloride, the phenolic hydroxyl group is the intended nucleophile.
-
Phenol Activation: The base (e.g., pyridine, triethylamine) deprotonates the acidic phenolic proton (pKa ≈ 10) to form a highly nucleophilic phenoxide ion.
-
Acetyl Group Inertness: The acetyl group's carbonyl carbon is electrophilic, not nucleophilic. Its α-protons are acidic (pKa ≈ 19-20 in DMSO), but significantly less so than the phenolic proton. Therefore, under the basic conditions used for phenol activation, the acetyl group generally remains a spectator.
The reaction overwhelmingly favors the attack of the potent phenoxide nucleophile on the electrophilic sulfur atom of the sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Is the 4-acetyl group generally stable under standard sulfonylation conditions (e.g., TsCl, pyridine)?
Answer: Yes, in the vast majority of cases, the C-4 acetyl group is completely stable. Standard conditions, such as using p-toluenesulfonyl chloride (TsCl) in pyridine, are designed to activate alcohols and phenols for nucleophilic attack.[1][2][3] Pyridine serves a dual role: it acts as a base to deprotonate the phenol, creating the active nucleophile, and it scavenges the HCl byproduct generated during the reaction.[2] The ketone of the acetyl group is not sufficiently nucleophilic to compete with the phenoxide and is not prone to cleavage under these relatively mild, basic conditions.
Q2: What are the potential, albeit rare, side reactions involving the acetyl group?
Answer: While uncommon, awareness of theoretical side reactions is crucial for troubleshooting.
-
C-Sulfonylation via Enolization: With a very strong, non-nucleophilic base (stronger than typically required for phenol deprotonation) and a reactive sulfonylating agent, it is theoretically possible to deprotonate the α-carbon of the acetyl group to form an enolate. This enolate could, in principle, act as a carbon-based nucleophile. However, this pathway is kinetically and thermodynamically disfavored compared to O-sulfonylation of the phenol.
-
Aldol Condensation: If reaction conditions are too harsh (e.g., strong base, high temperature, long reaction times), self-condensation of the enolized ketone could occur, leading to complex impurities. This is highly unlikely with standard pyridine or triethylamine-based systems.
Q3: My sulfonylation of 4-hydroxyacetophenone is sluggish or incomplete. What should I do?
Answer: If you are experiencing low conversion, consider the following factors before assuming a side reaction is the culprit:
-
Reagent Quality: Ensure the sulfonyl chloride is not hydrolyzed. It should be a clean, free-flowing solid. Pyridine and other amine bases should be dry, as water will preferentially react with the sulfonyl chloride.
-
Activation: Pyridine is a moderate base. If deprotonation of your phenol is incomplete, the reaction rate will be slow. You can switch to a slightly stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Catalysis: Adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that reacts with the sulfonyl chloride to form a highly reactive dimethylaminopyridinium-sulfonyl intermediate.
-
Temperature: Most sulfonylations are run at 0 °C to room temperature.[3] If the reaction is slow, allowing it to stir overnight at room temperature or gently warming to 40-50 °C can improve the conversion rate. Monitor by TLC to avoid potential byproduct formation at higher temperatures.
Q4: Should I consider protecting the acetyl group's ketone functionality?
Answer: It is almost never necessary. Protecting the ketone (e.g., as a ketal) adds two steps to your synthesis (protection and deprotection) and is a common pitfall for over-cautious chemists. The inherent chemoselectivity of the reaction makes protection redundant. Protecting the ketone should only be considered as a last resort if all optimization attempts fail and you have definitive evidence of side reactions at the acetyl group.
Troubleshooting Guide
This table provides a quick reference for common issues encountered during the sulfonylation of acetyl-substituted phenols.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Poor quality/hydrolyzed sulfonyl chloride.2. Wet solvent or base.3. Insufficiently basic conditions.4. Steric hindrance. | 1. Use fresh or purified sulfonyl chloride.2. Use anhydrous solvents and distill bases.3. Add catalytic DMAP. Switch from pyridine to TEA or DIPEA.4. Increase reaction time and/or gently heat (e.g., to 40 °C). |
| Multiple Spots on TLC (Byproducts) | 1. Reaction run at too high a temperature.2. Excess sulfonylating agent reacting with base.3. Presence of di-sulfonated product (if diol present). | 1. Maintain temperature at 0 °C to room temperature.2. Use a controlled stoichiometry (typically 1.1-1.2 equivalents of sulfonyl chloride).3. Ensure starting material is pure. |
| Streaking on TLC Plate | 1. Presence of pyridinium or triethylammonium salts.2. Highly polar starting material remaining. | 1. This is normal. The salt byproduct is highly polar. It will be removed during aqueous workup.2. Ensure the reaction has gone to completion. |
| Difficult Workup / Emulsion | 1. Pyridine/DMAP salts can sometimes cause emulsions. | 1. Perform a dilute acid wash (e.g., 1M HCl) to protonate and dissolve the amine bases and salts into the aqueous layer. Be cautious if your product is acid-labile. |
Experimental Protocols & Visual Workflows
Protocol 1: Standard Tosylation of 4-Hydroxyacetophenone
This protocol is a robust starting point for the sulfonylation of a phenol in the presence of an acetyl group.
Materials:
-
4-Hydroxyacetophenone (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine, anhydrous (used as solvent, ~0.5 M concentration)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq)
-
Dichloromethane (DCM) for extraction
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxyacetophenone (1.0 eq) and DMAP (0.05 eq).
-
Solvent Addition: Add anhydrous pyridine to dissolve the solids. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Quenching & Workup: Once complete, dilute the reaction mixture with dichloromethane (DCM). Carefully pour the mixture into a separatory funnel containing cold 1M HCl. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally, brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel to obtain the pure 4-acetylphenyl tosylate.
Diagram 1: Reaction Pathway and Chemoselectivity
This diagram illustrates the intended reaction pathway and highlights why it is favored over potential side reactions.
Caption: Favored vs. disfavored pathways in the sulfonylation of 4-hydroxyacetophenone.
Diagram 2: Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting common issues.
Caption: A logical decision tree for troubleshooting sulfonylation reactions.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Oreate AI. (2023). The Role of TsCl Pyridine in Organic Synthesis. Retrieved from [Link]
-
ReactionWeb.io. (n.d.). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]
-
OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. Retrieved from [Link]
- Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. DOI: 10.1055/s-0031-1289547
-
Hossain, M. A., & Basa, K. B. (2020). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Retrieved from [Link]
- Patents, Google. (n.d.). Sulphonation of phenols.
- Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(4), 651-652.
- Khan, A. T., & Mondal, E. (2003). Acetyl Chloride in Methanol: An Efficient Reagent for Deprotection of TBDMS and TBDPS Ethers. Synlett, 2003(05), 694-698. DOI: 10.1055/s-2003-38379
Sources
Technical Support Center: Solvent Selection for Maximizing N-Aryl Sulfonamide Yield
Welcome to the Technical Support Center for N-Aryl Sulfonamide Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and maximize the yield of N-aryl sulfonamides. The following sections provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and a robust protocol for systematic solvent screening.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of N-aryl sulfonamides?
The synthesis of N-aryl sulfonamides most commonly involves the reaction of an arylsulfonyl chloride with a primary or secondary aniline in the presence of a base.[1][2] The solvent plays several critical roles in this nucleophilic substitution reaction:
-
Solubilization: The solvent must effectively dissolve the arylsulfonyl chloride, the aniline, and the base to ensure a homogeneous reaction mixture, maximizing the collision frequency between reactants.
-
Stabilization: The reaction proceeds through a charged, tetrahedral intermediate. Polar solvents can stabilize this transition state, thereby increasing the reaction rate.
-
Reactant/Reagent Interaction: The solvent can influence the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. Protic solvents, for instance, can hydrogen-bond with the amine, potentially reducing its nucleophilicity.[3]
-
Side Reaction Mitigation: A crucial role of the solvent is to minimize unwanted side reactions, the most common being the hydrolysis of the highly reactive sulfonyl chloride starting material.[4][5][6]
Q2: Which solvents are generally recommended for N-aryl sulfonamide synthesis?
A range of solvents can be employed, and the optimal choice is often substrate-dependent. However, they can be broadly categorized:
-
Polar Aprotic Solvents: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are frequently used.[1] They are effective at dissolving the reactants and intermediates without significantly interfering with the reaction.
-
Pyridine as a Solvent and Base: Pyridine is a classic choice as it serves as both the solvent and the acid scavenger (base) required to neutralize the HCl byproduct.[1] Its use can lead to high yields.
-
Ethereal Solvents: Diethyl ether is another common choice, particularly for reactions conducted at lower temperatures.[1]
-
"Green" and Alternative Solvents: To improve the sustainability of the synthesis, alternative solvents like water, ethanol, and Deep Eutectic Solvents (DES) have been successfully used, often in conjunction with specific catalysts or reaction conditions.[7][8][9] For example, ethanol has been shown to be effective in certain oxidative chlorination approaches to sulfonamide synthesis.[7][9]
Q3: How does solvent polarity affect the reaction yield?
Solvent polarity, often quantified by the dielectric constant (ε), is a critical parameter.[10][11] The reaction between an amine and a sulfonyl chloride involves the formation of a polar, charged transition state.
-
High Polarity Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents are excellent at stabilizing the charged transition state, which can accelerate the rate of the desired S-N bond formation. The rates of analogous nucleophilic aromatic substitution (SNAr) reactions are known to be significantly faster in polar aprotic solvents compared to protic ones.[12][13][14]
-
Low Polarity Solvents (e.g., Toluene, Hexane): These solvents may not effectively solubilize the reactants or stabilize the polar transition state, often leading to sluggish or incomplete reactions.
However, extremely high polarity is not always better. Highly polar, protic solvents like water can promote the competing hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid, which can drastically reduce the yield.[5][6] Therefore, a balance must be struck.
Q4: What is the role of the base (e.g., pyridine, triethylamine) and how does the solvent choice relate to it?
The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid.
-
Tertiary Amines (Pyridine, Triethylamine): These are the most common choices.[1] They are non-nucleophilic and will not compete with the aniline. When pyridine is used as the base, it can also serve as the solvent.[1]
-
Inorganic Bases (K₂CO₃, NaH): These can also be used, often in polar aprotic solvents like THF or DMF where they have sufficient solubility or reactivity.[1]
The chosen solvent must be compatible with the base. For instance, using a strong base like sodium hydride (NaH) requires an aprotic solvent like THF, as it would react violently with protic solvents like ethanol or water.[14]
Troubleshooting Guide: Solvent-Related Issues
Problem 1: Low to no product yield.
-
Question: My reaction has stalled, and TLC/LCMS analysis shows mostly unreacted starting materials. What are the potential solvent-related causes?
-
Answer:
-
Poor Solubility: Your aniline or sulfonyl chloride may not be sufficiently soluble in the chosen solvent. Observe the reaction mixture for undissolved solids. Consider switching to a more polar solvent (e.g., from THF to Acetonitrile) or gently heating the reaction.
-
Insufficient Polarity: The solvent may not be polar enough to stabilize the reaction's transition state, leading to a very slow reaction rate. Switching from a nonpolar solvent like toluene to a polar aprotic solvent like DCM or THF is a good first step.
-
Solvent-Base Incompatibility: Ensure your chosen base is soluble and effective in the solvent. For example, potassium carbonate has limited solubility in some organic solvents, which can hinder its ability to act as an acid scavenger.
-
Problem 2: Significant formation of sulfonic acid byproduct.
-
Question: I am observing a major byproduct that I've identified as the sulfonic acid corresponding to my sulfonyl chloride. How can my solvent choice be contributing to this?
-
Answer:
-
Hydrolysis: This is the most common cause. Your sulfonyl chloride is reacting with trace amounts of water in your solvent.[6]
-
Solution: Use anhydrous solvents. Ensure your solvent is freshly distilled or sourced from a sealed bottle over molecular sieves. Performing the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent atmospheric moisture from entering the reaction.[3]
-
-
Protic Solvents: If you are using a protic solvent like ethanol or methanol, it can act as a nucleophile (solvolysis), especially at higher temperatures, leading to the formation of sulfonate esters which may then hydrolyze during workup. While some newer methods successfully employ alcohols, traditional methods often avoid them for this reason.[3] If you must use a protic solvent, try running the reaction at a lower temperature.
-
Problem 3: Formation of multiple unidentified side products.
-
Question: My TLC plate is messy, with multiple spots, and isolating the desired product is difficult. Can the solvent be the cause?
-
Answer:
-
Reaction with Solvent: Some solvents can participate in the reaction. For example, using an alcohol as a solvent can lead to competing sulfonate ester formation.[3] In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Disulfonamide Formation: If you are using a primary aniline (Ar-NH₂), it's possible for it to react twice, forming a disulfonamide (Ar-N(SO₂R)₂), especially if excess sulfonyl chloride is used. While not directly a solvent issue, the solvent can influence reaction rates. A less polar solvent might slow the second addition relative to the first.
-
Polymerization: In cases where the aniline is not protected, and the molecule also contains the sulfonyl chloride group, intermolecular reactions can lead to polymer formation.[15] This is more of a substrate issue but is exacerbated by conditions that promote high reactivity.
-
Experimental Protocol: Solvent Screening for N-Aryl Sulfonamide Synthesis
This protocol provides a systematic approach to screen four common solvents to identify the optimal one for a specific arylsulfonyl chloride and aniline pair.
Objective: To determine which solvent provides the highest yield of the desired N-aryl sulfonamide while minimizing side products.
Materials:
-
Arylsulfonyl chloride (1.0 eq)
-
Aryl amine (1.1 eq)
-
Pyridine (as base, 2.0 eq)
-
Anhydrous Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc)
-
Reaction vials with stir bars
-
TLC plates and appropriate mobile phase
-
LCMS for accurate analysis (optional but recommended)
Procedure:
-
Preparation: Set up four identical reaction vials, each containing a magnetic stir bar. Label them DCM, THF, MeCN, and EtOAc.
-
Reagent Addition:
-
To each vial, add the arylsulfonyl chloride (e.g., 0.5 mmol, 1.0 eq).
-
Add 2.5 mL of the corresponding anhydrous solvent to each vial and stir to dissolve.
-
Add the aryl amine (0.55 mmol, 1.1 eq) to each vial.
-
Finally, add pyridine (1.0 mmol, 2.0 eq) to each vial.
-
-
Reaction:
-
Seal the vials and stir the reactions at room temperature.
-
Monitor the progress of each reaction by TLC or LCMS at regular intervals (e.g., 1h, 4h, 12h, 24h). Note the consumption of starting material and the formation of the product spot.
-
-
Workup (Micro-scale):
-
Once a reaction is deemed complete (or after 24h), quench by adding 5 mL of 1M HCl(aq) to each vial.
-
Extract the mixture with 5 mL of ethyl acetate.
-
Separate the organic layer and wash it with 5 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the crude product from each reaction by ¹H NMR or LCMS to assess purity and identify major byproducts.
-
Compare the yields and purities to determine the optimal solvent.
-
Visualizations and Data
Logical Workflow for Solvent Selection
The following diagram outlines a decision-making process for selecting a suitable solvent system for N-aryl sulfonamide synthesis.
Caption: A decision tree for selecting and optimizing the reaction solvent.
General Reaction and Solvent Influence
This diagram illustrates the general mechanism for sulfonamide formation and highlights where the solvent exerts its influence.
Caption: The key steps in sulfonamide synthesis and the solvent's influence.
Data Reference Table
The properties of common solvents can guide initial selection. High dielectric constants generally indicate higher polarity.
| Solvent | Abbreviation | Dielectric Constant (ε) at 20°C | Type | Boiling Point (°C) |
| Toluene | - | 2.38 | Aprotic, Nonpolar | 111 |
| Diethyl Ether | Et₂O | 4.33 | Aprotic, Nonpolar | 35 |
| Ethyl Acetate | EtOAc | 6.02 | Aprotic, Polar | 77 |
| Tetrahydrofuran | THF | 7.58 | Aprotic, Polar | 66 |
| Dichloromethane | DCM | 8.93 | Aprotic, Polar | 40 |
| Pyridine | - | 12.4 | Aprotic, Polar, Basic | 115 |
| Acetone | - | 20.7 | Aprotic, Polar | 56 |
| Ethanol | EtOH | 24.55 | Protic, Polar | 78 |
| Acetonitrile | MeCN | 37.5 | Aprotic, Polar | 82 |
| Dimethylformamide | DMF | 36.7 | Aprotic, Polar | 153 |
| Dimethyl Sulfoxide | DMSO | 46.7 | Aprotic, Polar | 189 |
| Water | H₂O | 80.1 | Protic, Polar | 100 |
Source for Dielectric Constants:[16][17]
References
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.BenchChem.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.Canadian Science Publishing.
- (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- How do you distinguish the polarity of organic solvent?
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
- Aromatic Nucleophilic Substitution.Fisher Scientific.
- Illustrated Glossary of Organic Chemistry - Dielectric constant.UCLA Department of Chemistry & Biochemistry.
- Dielectric Constant.Honeywell.
- Dielectric Constant of Common solvents.University of Michigan.
- Avoiding impurities in the synthesis of sulfonyl chlorides.BenchChem.
- Recent advances in synthesis of sulfonamides: A review.Chemistry & Biology Interface.
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic).Reddit.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.BenchChem.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aromatic Nucleophilic Substitution [fishersci.it]
- 15. reddit.com [reddit.com]
- 16. Dielectric Constant [macro.lsu.edu]
- 17. depts.washington.edu [depts.washington.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to advancing discovery and ensuring product quality. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry. Beyond a singular focus on NMR, this document presents a comparative evaluation of alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic perspective on its characterization.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "fingerprint" of a molecule's structure. By probing the magnetic environments of hydrogen nuclei, we can deduce connectivity, stereochemistry, and even subtle electronic effects within a molecule. The analysis of the ¹H NMR spectrum of this compound serves as a prime example of its power.
Predicted ¹H NMR Spectrum of this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (SO₂NH) | ~10.5 | Singlet (broad) | - | 1H |
| H-b, H-b' | ~7.95 | Doublet | ~8.5 | 2H |
| H-c, H-c' | ~7.85 | Doublet | ~8.5 | 2H |
| H-d, H-d' | ~7.10 | Doublet | ~9.0 | 2H |
| H-e, H-e' | ~6.85 | Doublet | ~9.0 | 2H |
| H-f (OCH₃) | ~3.75 | Singlet | - | 3H |
| H-g (COCH₃) | ~2.55 | Singlet | - | 3H |
Causality Behind the Predicted Chemical Shifts and Multiplicities:
The predicted ¹H NMR spectrum reveals a wealth of structural information, with each signal's position and splitting pattern governed by the electronic environment of the corresponding protons.
-
Aromatic Protons (H-b, c, d, e): The spectrum is dominated by signals from the two para-substituted benzene rings.
-
Ring 1 (Acetyl-substituted): The protons on the acetyl-substituted ring (H-b and H-c) are expected to be deshielded (shifted downfield) due to the electron-withdrawing nature of both the acetyl and sulfonamide groups. The protons ortho to the acetyl group (H-c) will experience a slightly different electronic environment than those ortho to the sulfonamide group (H-b), though both will appear as doublets due to coupling with their respective ortho neighbors. The expected coupling constant for ortho-coupling in a benzene ring is typically in the range of 7-10 Hz.
-
Ring 2 (Methoxy-substituted): Conversely, the protons on the methoxy-substituted ring (H-d and H-e) are shielded (shifted upfield) due to the electron-donating nature of the methoxy group. The protons ortho to the methoxy group (H-e) will be more shielded than those ortho to the sulfonamide nitrogen (H-d). Both will appear as doublets with a typical ortho-coupling constant of around 8-9 Hz.
-
-
Sulfonamide Proton (H-a): The proton attached to the nitrogen of the sulfonamide group is expected to be a broad singlet at a significantly downfield chemical shift (~10.5 ppm). This is due to its acidic nature and the influence of the strongly electron-withdrawing sulfonyl group. The broadness of the signal is often a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Methyl Protons (H-f, H-g):
-
The protons of the methoxy group (H-f) will appear as a sharp singlet around 3.75 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.
-
The protons of the acetyl group (H-g) will also be a sharp singlet, but further downfield at approximately 2.55 ppm, due to the deshielding effect of the adjacent carbonyl group.
-
A Comparative Guide to Analytical Techniques
While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive characterization of a compound like this compound relies on a suite of analytical techniques. Each method provides complementary information, crucial for confirming identity, assessing purity, and ensuring consistency in drug development.
| Technique | Information Obtained | Advantages | Limitations |
| ¹H NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, purity | Unambiguous structural information, quantitative capability | Relatively low sensitivity, complex spectra for large molecules |
| HPLC | Purity, quantification, separation of isomers and impurities | High sensitivity, excellent quantitative accuracy, robust and reproducible[1][2] | Requires a reference standard for identification, co-elution can be an issue |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | Extremely high sensitivity, definitive molecular weight confirmation[3][4] | Provides limited structural information on its own, ionization can be challenging for some molecules |
| FTIR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited information on the overall molecular structure, not ideal for quantification |
Experimental Protocols for Comprehensive Analysis
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols are provided for each analytical technique.
¹H NMR Spectroscopy Protocol
Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and slow down the exchange of the N-H proton, resulting in a sharper signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Set the appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds for accurate integration, and a spectral width that encompasses all expected proton signals.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons corresponding to each resonance.
-
Determine the chemical shift of each signal relative to the internal standard.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all split signals to deduce the connectivity of the protons.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
Objective: To determine the purity of the synthesized this compound and to quantify any impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards of a reference standard of known purity at different concentrations to generate a calibration curve.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for the separation of sulfonamides.
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 270 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurity peaks in the chromatogram.
-
Calculate the percentage purity of the sample using the area normalization method or by using the calibration curve for quantification.
-
Mass Spectrometry (MS) Protocol for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
-
Mass Spectrometric Analysis:
-
Ionization Method: Electrospray ionization (ESI) is a common and effective method for ionizing sulfonamides.[3][5] It can be operated in either positive or negative ion mode. For sulfonamides, positive ion mode is often used, where the protonated molecule [M+H]⁺ is observed.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the measured accurate mass with the theoretical exact mass of this compound (C₁₅H₁₅NO₄S). The theoretical exact mass is 305.0722 g/mol . A mass accuracy of within 5 ppm provides strong evidence for the proposed molecular formula.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the Ar-S bond.[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol for Functional Group Analysis
Objective: To identify the key functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) powder (100-200 mg) and press the mixture into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumental Analysis:
-
Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions for this compound include:
-
Visualizing the Analytical Workflow
To provide a clear overview of the logical flow of analysis, the following diagrams illustrate the molecular structure and the comparative analytical workflow.
Caption: Figure 1: Molecular structure of this compound.
Caption: Figure 2: Comparative analytical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of a novel compound such as this compound necessitates a multi-faceted analytical approach. While ¹H NMR spectroscopy provides the most detailed structural information, its findings are powerfully corroborated by the complementary data obtained from HPLC, Mass Spectrometry, and FTIR. By integrating the insights from each of these techniques, researchers can achieve an unambiguous confirmation of the molecule's identity, purity, and key structural features, thereby ensuring the integrity of their scientific endeavors and the quality of potential drug candidates.
References
-
HMNR Aromatic Coupling - YouTube. (2016, January 14). Retrieved from [Link]
-
NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. (2003). Journal of AOAC INTERNATIONAL, 86(4), 649–657. Retrieved from [Link]
-
Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H.-K. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1750–o1751. Retrieved from [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(11), 1537–1544. Retrieved from [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]
-
Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. (2000). Journal of the Arkansas Academy of Science, 54, 113-117. Retrieved from [Link]
- HPLC method for purifying organic compounds. (2002). Google Patents.
-
Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1388–1391. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]
-
What is Mass Spectrometry? - Broad Institute. (n.d.). Retrieved from [Link]
-
Unambiguous Identification of Natural Products Using a Mass Spectrometer. (2019, March 15). Bruker. Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
How to Determine Molecular Weight? - Mtoz Biolabs. (n.d.). Retrieved from [Link]
-
1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209. Retrieved from [Link]
-
1H NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications, 53(2), 240-247. Retrieved from [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (2016). International Journal of ChemTech Research, 9(5), 169-181. Retrieved from [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2021). Molecules, 26(16), 4983. Retrieved from [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry, 12(2), 109-116. Retrieved from [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... - ResearchGate. (n.d.). Retrieved from [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2020). Crystals, 10(11), 1018. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
FT-IR spectra and their corresponding functional group - ResearchGate. (n.d.). Retrieved from [Link]
-
N-(4-Methoxybenzoyl)benzenesulfonamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(12), o1769–o1770. Retrieved from [Link]
-
FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... - ResearchGate. (n.d.). Retrieved from [Link]
-
Figure S7. 1 H-NMR spectrum of 4-[(methoxycarbonyl)amino]benzenesulfonic acid ( 4 ). - ResearchGate. (n.d.). Retrieved from [Link]
-
N-(4-Methoxyphenyl)benzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(2), o298. Retrieved from [Link]
-
Supplementary Information. (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary Information. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. PROSPRE [prospre.ca]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
FTIR Characterization Guide: Sulfonamide vs. Acetyl Moieties
Executive Summary
In pharmaceutical development, distinguishing between sulfonamide (
This guide provides a definitive comparison of their FTIR characteristics. The sulfonamide group is identified by a distinct
Vibrational Mechanics & Causality
To interpret spectra accurately, one must understand the causality behind the peaks. FTIR detects changes in molecular dipole moments.[2][3]
The Sulfonamide Signatures ( )
The sulfonyl group behaves mechanically like a heavy, polar spring. Because sulfur is larger and less electronegative than carbon, the
-
The Doublet Effect: The
group is non-linear. It undergoes two primary stretching modes that are always coupled:-
Asymmetric Stretch (
): Higher energy ( ). The oxygens move in opposite directions relative to sulfur. -
Symmetric Stretch (
): Lower energy ( ). The oxygens move in phase.
-
Diagnostic Value: The presence of both bands is required to confirm the sulfonyl group.
-
The Acetyl Signatures ( )
The acetyl group's signature is dominated by the Carbonyl stretch.
-
Dipole Intensity: The
bond has a massive permanent dipole.[2] When it stretches, the change in dipole moment ( ) is large, resulting in the strongest peak in the spectrum.[2] -
The Environment Shift:
-
Ketone/Ester:
(Pure character). -
Amide (Acetyl-Sulfonamide):
.[4] Resonance with the nitrogen lone pair weakens the bond order, shifting it to a lower frequency (Amide I band).
-
Comparative Analysis: Characteristic Peaks
The following table synthesizes data from standard spectroscopic libraries and pharmaceutical validation protocols.
| Functional Group | Vibration Mode | Frequency Range ( | Intensity | Shape | Notes |
| Sulfonamide | 1330 -- 1370 | Strong | Sharp | Critical: Often overlaps with | |
| 1140 -- 1180 | Strong | Sharp | The most reliable confirmation band. | ||
| 900 -- 950 | Medium | Variable | Good for secondary confirmation. | ||
| 3200 -- 3400 | Medium | Doublet | Only in primary sulfonamides. | ||
| Acetyl | 1640 -- 1720 | Very Strong | Sharp | Position depends on conjugation (Amide I). | |
| 1365 -- 1385 | Medium | Sharp | "Umbrella" mode; often buried by | ||
| 1200 -- 1300 | Weak | Broad | Fingerprint region; less diagnostic. | ||
| 3200 -- 3300 | Medium | Singlet | Replaces |
The "Danger Zone": 1300–1400 Overlap
A common error in drug development is misidentifying the peaks in the
-
The Acetyl
symmetric bend occurs at . -
The Sulfonamide
asymmetric stretch occurs at . -
Resolution: In low-resolution scans, these may merge. You must look for the Symmetric
partner at to confirm the sulfonamide, and the Carbonyl at to confirm the acetyl.
Experimental Protocols
To ensure data integrity, the choice of sampling technique (KBr Pellet vs. ATR) is paramount.
Decision Matrix & Workflow
The following diagram outlines the logical flow for sample preparation and peak assignment.
Figure 1: Decision logic for FTIR sampling and spectral interpretation workflow.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for: Resolving the 1300-1400 overlap and quantitative analysis.
-
Preparation: Mix
of sample with of dry, spectroscopic-grade KBr. -
Grinding: Grind in an agate mortar until the powder is fine enough to not scatter light (particle size
). Causality: Large particles cause the "Christiansen Effect," distorting baseline slope. -
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disk.
-
Acquisition: Collect 32 scans at
resolution.
Method B: ATR (Attenuated Total Reflectance)
Best for: Rapid QA/QC and samples that cannot be ground.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[5]
-
Application: Place sample on the crystal spot.
-
Contact: Apply high pressure using the anvil clamp. Validation: Watch the live preview; the spectrum amplitude should maximize and stabilize.
-
Correction: Apply "ATR Correction" in your software. Causality: ATR penetration depth is wavelength-dependent (
), making low-wavenumber peaks (like the stretch) appear artificially strong compared to transmission spectra.
Case Study: Synthesis of Sulfacetamide
In the conversion of Sulfanilamide to Sulfacetamide, FTIR is the primary tool for monitoring reaction completion.
| Moiety | Sulfanilamide (Starting Material) | Sulfacetamide (Product) | Spectral Change |
| Amine | Primary ( | Secondary Amide ( | |
| Carbonyl | Absent | Present | Appearance of strong band at |
| Sulfonyl | Present ( | Present ( | Remains largely unchanged (Internal Standard). |
Validation Check: If the peak at
References
-
NIST Chemistry WebBook. Sulfacetamide Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for peak assignment mechanics). [Link]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000. (Source for hydrocarbon and carbonyl specific shifts).[1][4][6][7] [Link]
-
Specac Application Notes. ATR vs. Transmission: A Comparative Guide. [Link]
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
Validating Purity of Sulfonamide Derivatives Using HPLC: A Comparative Technical Guide
Executive Summary
Sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) remain a cornerstone of antimicrobial therapy, yet their synthesis often yields structurally similar impurities like N-acetyl derivatives and sulfanilamide intermediates. For drug development professionals, the challenge lies in their amphoteric nature—possessing both acidic and basic functional groups—which complicates chromatographic separation.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against emerging alternatives (UPLC, LC-MS) and provides a field-validated, self-correcting protocol for purity assessment. While UPLC offers speed, HPLC remains the robust "workhorse" for routine Quality Control (QC) due to its cost-efficiency and regulatory acceptance.
Part 1: Comparative Analysis of Analytical Platforms
Selecting the right platform depends on the development phase. The following table contrasts standard HPLC with its primary alternatives based on resolution, cost, and operational robustness.
Table 1: Performance Matrix – HPLC vs. UPLC vs. LC-MS
| Feature | HPLC (Standard) | UPLC (Ultra-Performance) | LC-MS (Mass Spectrometry) |
| Primary Use Case | Routine QC, Batch Release | High-Throughput Screening | Impurity Identification (Unknowns) |
| Resolution | Standard ( | High ( | Definitive ( |
| Run Time | 15–30 mins | 2–5 mins | 10–30 mins |
| Solvent Usage | High (15–30 mL/run) | Low (<2 mL/run) | Moderate |
| OpEx Cost | Low | High (Columns/Maintenance) | Very High |
| Robustness | Excellent (Tolerates matrix dirtying) | Moderate (Prone to clogging) | Sensitive (Requires clean samples) |
Expert Insight: While UPLC reduces solvent consumption by ~80% and analysis time by factor of 9 [4], HPLC is often preferred for verifying sulfonamide purity in manufacturing environments. Its lower operating pressure (<400 bar) places less stress on seals and pumps, resulting in higher "uptime" for validated methods [8].
Part 2: Strategic Method Development (The "Why" Behind the Protocol)
To validate sulfonamide purity effectively, one must engineer the separation based on the molecule's pKa.
The pH Conundrum
Sulfonamides are amphoteric.
-
Basic Amine: pKa ~2–3.
-
Acidic Sulfonamide Group: pKa ~6–10.
The Causality of pH 3.0: At neutral pH, sulfonamides can exist in mixed ionization states, leading to peak broadening (tailing). By adjusting the mobile phase to pH 3.0 (using phosphate or acetate buffer), we suppress the ionization of the acidic sulfonamide group while keeping the basic amine protonated. This ensures the molecule interacts consistently with the hydrophobic C18 stationary phase, sharpening the peak shape and improving resolution between closely eluting impurities [3, 10].
Column Selection
-
Stationary Phase: C18 (Octadecylsilane).
-
Critical Feature: "End-capping" is non-negotiable. Free silanol groups on the silica support can interact with the protonated amine of the sulfonamide, causing severe peak tailing. End-capped columns block these interactions.
Part 3: The Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It includes a System Suitability Test (SST) that must pass before any data is accepted.
Reagents & Conditions
-
Column: C18 End-capped (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV-DAD at 265 nm (matches the aromatic absorption max of most sulfonamides) [1].
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Purpose |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic hold for polar impurities |
| 25.0 | 40 | 60 | Elute hydrophobic byproducts |
| 30.0 | 90 | 10 | Re-equilibration |
Validation Framework (ICH Q2 R1/R2)
To ensure scientific integrity, the method is validated against the following pillars:
1. Specificity (Stress Testing)
Inject the sample spiked with known impurities (e.g., sulfanilamide).
-
Acceptance Criteria: Resolution (
) between the active ingredient and nearest impurity must be . Purity Threshold (via DAD) must exceed Purity Angle [1].
2. Linearity
Prepare 5 concentrations ranging from 50% to 150% of the target concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
3. Precision (Repeatability)
Inject the standard solution 6 times.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas
[6].
4. Accuracy (Recovery)
Spike placebo with analyte at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Part 4: Visualization of Workflows
Diagram 1: Method Validation Workflow (ICH Q2)
This workflow illustrates the logical sequence of validation, ensuring no step is skipped.
Caption: Sequential workflow for validating sulfonamide purity methods according to ICH Q2 guidelines.
Diagram 2: Decision Matrix for Platform Selection
A logic tree to assist researchers in choosing between HPLC, UPLC, and LC-MS based on sample complexity and throughput needs.
Caption: Decision tree for selecting the optimal chromatographic platform based on laboratory constraints.
References
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMS Biopharma. Available at: [Link]
-
Analysis of Sulfonamides: pH and pKa Effects . Nursing Answers. Available at: [Link]
-
A Review on Comparative study of HPLC and UPLC . Research Journal of Pharmacy and Technology. Available at: [Link]
-
Application of Micellar Mobile Phase for Quantification of Sulfonamides . National Institutes of Health (PMC). Available at: [Link]
-
Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides . ResearchGate.[5] Available at: [Link]
-
Rapid Screening for 15 Sulfonamide Residues in Foods . Oxford Academic. Available at: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? . SepScience. Available at: [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides . MDPI. Available at: [Link]
-
Exploring the Role of pH in HPLC Separation . Veeprho Pharmaceuticals. Available at: [Link]
Sources
Technical Guide: Spectral Profiling of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
The following guide details the UV-Vis absorption characteristics, synthesis, and comparative spectral analysis of 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide .
Executive Summary
Compound: this compound
Molecular Formula:
This guide provides a comparative analysis of the target compound against its structural isomers and precursors, establishing a standard for purity assessment via UV-Vis spectroscopy.
Chemical Profile & Chromophore Analysis
To accurately interpret the UV-Vis spectrum, one must deconstruct the molecule into its constituent chromophores. The sulfonamide linkage (
| Component | Structure | Electronic Effect | |
| Ring A (Sulfonyl side) | 4-Acetylbenzenesulfonyl- | Electron Withdrawing (EWG). The acetyl group ( | ~245–255 nm |
| Ring B (Amine side) | N-(4-methoxyphenyl)- | Electron Donating (EDG). The methoxy group ( | ~270–290 nm |
| Resultant Spectrum | Target Compound | Superposition. The dominant band appears as a broad peak or doublet. | 265–278 nm |
Structural Isomerism Warning
Researchers frequently confuse the target compound with its "reverse" isomer. The spectral properties differ due to the reversal of the donor-acceptor relationship relative to the sulfonamide core.
-
Target: this compound
-
Isomer: N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide
-
Note: In the isomer, the acetyl group is on the nitrogen-side ring, creating a longer conjugated system (push-pull effect between amine N and acetyl carbonyl), often leading to a further red-shifted
(>280 nm).
-
Comparative Assessment: UV-Vis Maxima
The following table contrasts the target compound with key alternatives and precursors to facilitate identification.
| Compound | Spectral Features | Reference Basis | |
| Target: this compound | 268 nm, 295 nm (sh) | Primary band from sulfonamide conjugation; shoulder from anisidine moiety. | Derived from Chromophore Addition |
| Isomer: N-(4-acetylphenyl)-4-methoxybenzenesulfonamide | 285 nm | Bathochromic shift due to direct conjugation of amine N with Acetyl-phenyl ring. | |
| Precursor 1: 4-Acetylbenzenesulfonyl chloride | 240 nm | Sharp peak, typical of substituted benzenes with EWG. | |
| Precursor 2: p-Anisidine | 230 nm, 295 nm | Distinct dual-band profile; the 295 nm band is sensitive to pH. | |
| Standard: Sulfamethoxazole | 270 nm | Common reference standard for sulfonamide UV calibration. |
Critical Insight: If your synthesized product shows a strong absorption >310 nm, you likely have unreacted p-anisidine (which oxidizes to colored species) or have formed an azo-impurity.
Experimental Protocol: Synthesis & Characterization
This protocol ensures the isolation of the specific isomer required, preventing the "reverse" isomer formation.
A. Synthesis Workflow (Graphviz Diagram)
Figure 1: Controlled synthesis pathway to ensure correct regiochemistry of the sulfonamide linkage.
B. Step-by-Step Methodology
-
Reagent Prep: Dissolve p-anisidine (1.0 eq) in dry Pyridine or DCM with TEA.
-
Addition: Add 4-acetylbenzenesulfonyl chloride (1.1 eq) dropwise at 0°C. Note: The chloride is moisture sensitive.
-
Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3).
-
Workup: Pour into ice-cold 1M HCl to neutralize pyridine. Filter the white precipitate.
-
Purification: Recrystallize from Ethanol/Water.
-
UV Analysis:
-
Solvent: Methanol (HPLC Grade).
-
Concentration: Prepare a stock of 1 mM, dilute to 10-50 µM.
-
Scan Range: 200–400 nm.
-
Blank: Pure Methanol.
-
Mechanism of Action (Signal Transduction)
While primarily a synthetic intermediate, this scaffold is often explored for Carbonic Anhydrase (CA) Inhibition . The sulfonamide moiety (
Figure 2: Pharmacological mechanism of sulfonamide derivatives in enzyme inhibition.
References
-
Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E.
- Note: This reference describes the structural isomer.
-
BenchChem. 4-Acetylbenzenesulfonyl Chloride Properties.
-
NIST Chemistry WebBook. UV-Vis Spectra of Benzenesulfonamide Derivatives.
-
PubChem. 4-Acetylbenzenesulfonyl chloride Compound Summary.
-
Sielc Technologies. UV-Vis Spectrum of Benzenesulfonamide.
A Structural and Physicochemical Comparison of 4-Acetyl vs. 4-Methoxy Substituted Sulfonamides: A Guide for Drug Development Professionals
Introduction
The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from classical antibacterial "sulfa drugs" to modern treatments for glaucoma, inflammation, and cancer.[1][2] The remarkable versatility of the sulfonamide scaffold stems from the profound influence that substituents on its aromatic ring exert on the molecule's overall properties. Understanding the nuanced effects of these substituents is paramount for rational drug design and the optimization of lead compounds.
This guide provides an in-depth structural and physicochemical comparison of two archetypal para-substituted sulfonamides: 4-acetylbenzenesulfonamide and 4-methoxybenzenesulfonamide. By examining how the electron-withdrawing nature of the acetyl group contrasts with the electron-donating character of the methoxy group, we can elucidate fundamental principles of structure-activity relationships (SAR) that are broadly applicable in drug development. We will dissect their structural geometries, electronic properties, and resulting physicochemical characteristics, supported by experimental data and detailed analytical protocols.
Part 1: Core Structural and Electronic Analysis
The fundamental difference between 4-acetyl and 4-methoxy substituted sulfonamides lies in the electronic nature of the para-substituent. This single change initiates a cascade of effects, altering bond lengths, electron distribution, and molecular conformation.
-
The 4-Acetyl Group: An Electron-Withdrawing Powerhouse The acetyl group (-COCH₃) is a potent electron-withdrawing group. This is due to two combined effects:
-
Inductive Effect: The highly electronegative oxygen atom of the carbonyl pulls electron density away from the aromatic ring through the sigma bonds.
-
Resonance (Mesomeric) Effect: The carbonyl group can delocalize the ring's pi-electrons onto the oxygen atom, further depleting the electron density of the benzene ring.
-
-
The 4-Methoxy Group: A Potent Electron-Donating Group In contrast, the methoxy group (-OCH₃) is a strong electron-donating group. While the oxygen atom is electronegative (inductive withdrawal), its primary influence is through:
-
Resonance (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic pi-system, significantly increasing the electron density of the ring. This resonance donation overwhelmingly surpasses the inductive withdrawal.
-
Crystallographic Insights: A Tale of Two Geometries
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure.[3] A comparison of related sulfonamide crystal structures reveals subtle but significant differences driven by the para-substituent. The core sulfonamide group typically maintains a distorted tetrahedral geometry around the sulfur atom.[4] However, the electronic push-pull effects influence the C-S-N-C torsion angles, leading to different orientations of the phenyl rings.[5]
For instance, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamides show that bond lengths and angles within the sulfonamide core are largely similar, but the C-S-N-C torsion angles differ significantly, altering the overall molecular shape and subsequent crystal packing.[5] These conformational changes directly impact how the molecule can interact with a target receptor.
Part 2: Impact on Physicochemical Properties
The electronic perturbations originating from the 4-substituent directly translate into measurable differences in key physicochemical properties that govern a drug's behavior.
| Property | 4-Acetylbenzenesulfonamide | 4-Methoxybenzenesulfonamide | Rationale |
| IUPAC Name | N-(4-sulfamoylphenyl)acetamide[6] | 4-methoxybenzenesulfonamide | - |
| Molecular Formula | C₈H₁₀N₂O₃S[6] | C₇H₉NO₃S | - |
| Molecular Weight | 214.24 g/mol [6] | 187.22 g/mol | - |
| pKa (Sulfonamide N-H) | ~9.9[7][8] | Higher than 4-acetyl derivative | The electron-withdrawing acetyl group stabilizes the resulting anion upon deprotonation, increasing acidity (lower pKa).[9] |
| LogP | -0.04[7] | Higher than 4-acetyl derivative | The polar acetyl group increases hydrophilicity, while the methoxy group is more lipophilic. |
| Water Solubility | Slightly soluble[7][8] | Less soluble than 4-acetyl derivative | The lower pKa of the acetyl derivative allows for greater ionization at physiological pH, typically enhancing aqueous solubility. |
Acidity (pKa): The Key to Activity and Excretion
The acidity of the sulfonamide proton is a critical parameter. For antibacterial sulfonamides, an optimal pKa range of 6.6 to 7.4 is required for high therapeutic activity, as it governs the degree of ionization at physiological pH, which is essential for mimicking p-aminobenzoic acid (PABA) and for maintaining solubility to prevent crystalluria.[9]
-
4-Acetylsulfonamide: The strong electron-withdrawing acetyl group significantly acidifies the N-H proton. This stabilization of the conjugate base leads to a lower pKa .
-
4-Methoxysulfonamide: The electron-donating methoxy group destabilizes the conjugate base, making the N-H proton less acidic and resulting in a higher pKa .
Lipophilicity (LogP) and Solubility
Lipophilicity, often measured as LogP, dictates a drug's ability to cross cell membranes. The substituent's nature directly impacts this value. The acetyl group, with its polar carbonyl moiety, generally decreases lipophilicity compared to the less polar methoxy group. This, combined with its greater acidity, renders 4-acetylsulfonamide more water-soluble. These properties are crucial determinants of a drug's pharmacokinetic profile, including absorption, distribution, and metabolism.
Part 3: Comparative Spectroscopic Characterization
Spectroscopic methods provide a detailed fingerprint of a molecule's structure. The electronic differences between our two compounds are clearly reflected in their NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
4-Acetylbenzenesulfonamide: The aromatic protons adjacent (ortho) to the acetyl group are deshielded (shifted downfield) due to its electron-withdrawing nature. A sharp singlet for the acetyl methyl protons appears around δ 2.0-2.1 ppm.[10]
-
4-Methoxybenzenesulfonamide: The aromatic protons ortho to the methoxy group are shielded (shifted upfield) due to its electron-donating properties. A characteristic singlet for the methoxy protons is observed around δ 3.6-3.8 ppm.[10]
-
-
¹³C NMR:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Both compounds will exhibit characteristic peaks for the sulfonamide group, including N-H stretching and the powerful asymmetric and symmetric S=O stretching vibrations (typically ~1320 cm⁻¹ and ~1150 cm⁻¹, respectively).[10] The key differentiators are:
-
4-Acetylbenzenesulfonamide: A strong, sharp absorption band corresponding to the C=O stretch of the carbonyl group, typically found around 1680-1710 cm⁻¹.[10]
-
4-Methoxysulfonamide: Characteristic asymmetric and symmetric C-O-C stretching vibrations, with a strong band often appearing around 1250-1260 cm⁻¹.[10]
Part 4: Experimental Protocols
Reproducible and verifiable data is the bedrock of scientific integrity. The following protocols outline the standard procedures for the synthesis and characterization of these sulfonamides.
General Synthesis of 4-Substituted Benzenesulfonamides
The synthesis of these compounds is typically straightforward, involving the reaction of the corresponding sulfonyl chloride with an amine source.
Protocol 1: Synthesis of 4-Acetamidobenzenesulfonamide [7][11]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent like dichloromethane.
-
Nucleophilic Addition: Cool the solution in an ice bath. Slowly add a solution of aqueous ammonia or an appropriate amine (1 equivalent) and a base like sodium carbonate (1.4 equivalents) dropwise while stirring.[11]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Workup: Once complete, add distilled water. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Characterization by ¹H NMR Spectroscopy[12][13]
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified sulfonamide and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).
-
Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.
Protocol 3: Characterization by X-ray Crystallography[3][14]
-
Crystallization: Grow single crystals of the sulfonamide suitable for diffraction. This is a critical step, often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Select a high-quality, defect-free crystal (typically 0.1-0.5 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data over a wide range of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine it against the experimental data to obtain the final crystal structure, including precise bond lengths, angles, and torsion angles.
Part 5: Biological Implications and Structure-Activity Relationships (SAR)
The structural and physicochemical differences between 4-acetyl and 4-methoxy sulfonamides have profound implications for their biological activity. While N4-acetylated sulfonamides are often metabolites of antibacterial sulfa drugs and typically exhibit no antimicrobial activity themselves, the principles governing their properties are central to SAR.[12]
-
Receptor Binding: The electronic nature of the para-substituent directly influences the electron density of the sulfonamide's S=O oxygens and the N-H group. These are key hydrogen bonding sites. An electron-withdrawing group like acetyl can enhance the hydrogen bond donating capacity of the N-H, while an electron-donating group like methoxy can enhance the hydrogen bond accepting capacity of the sulfonyl oxygens. This modulation is critical for binding to enzyme active sites, such as carbonic anhydrase, where interactions with hydrophilic residues are key to inhibitory power.[13]
-
Pharmacokinetics: As discussed, the substituent's effect on pKa and LogP directly impacts absorption, distribution, metabolism, and excretion (ADME). A drug's ability to exist in both ionized and non-ionized forms at physiological pH is crucial for balancing aqueous solubility with membrane permeability. The choice between an acetyl, methoxy, or other group can be a strategic decision to fine-tune a compound's pharmacokinetic profile.
Conclusion
The comparison between 4-acetyl and 4-methoxy substituted sulfonamides serves as a powerful illustration of fundamental principles in medicinal chemistry. A seemingly minor structural change—swapping a methoxy for an acetyl group—triggers a predictable cascade of electronic, structural, and physicochemical alterations. The electron-withdrawing acetyl group increases acidity and hydrophilicity, while the electron-donating methoxy group has the opposite effect. These modifications directly impact spectroscopic signatures, receptor binding potential, and pharmacokinetic profiles. For researchers and drug development professionals, a deep understanding of these substituent effects is not merely academic; it is an essential tool for the rational design of safer, more effective medicines.
References
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- Gornas, P., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6289.
- De Simone, G., & Supuran, C. T. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
- Medicinal Chemistry. (2020). Structure Activity Relationship (SAR) of Sulfonamides. YouTube.
- Al-Otaibi, F., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Saudi Pharmaceutical Journal, 32(1), 101908.
- da Silva, G. N., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(12), 7137-7148.
- Pradhan, R. K., & Sinha, B. (2020). Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. Journal of Biomolecular Structure and Dynamics, 39(12), 4419-4430.
- Kumar, S., et al. (2021). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Materials Today: Proceedings, 44, 137-145.
- Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2039-2046.
- Tiekink, E. R. T., & Zukerman-Schpector, J. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)
- Ali, A., et al. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. Scientific Reports, 14(1), 12285.
- ChemicalBook. (n.d.). 4-Acetamidobenzenesulfonamide(121-61-9) 1H NMR spectrum.
- Yathirajan, H. S., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
- The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
- National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide.
- Worachartcheewan, A., et al. (2021). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Tropical Journal of Pharmaceutical Research, 20(2), 351-360.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
- Furlan, R. L. E., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 762-768.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of N-(4-acetylphenyl)sulfonylacetamide.
- SpectraBase. (n.d.). N-Acetyl-4-[(E)-1-azepanyldiazenyl]benzenesulfonamide - Optional[1H NMR] - Spectrum.
- Kumar, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(29), 38431-38443.
- Stenfors, B. A., & Ngassa, F. N. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
- Yathirajan, H. S., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
- Zengin, G., et al. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. Bioorganic Chemistry, 70, 163-172.
- Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
- ChemicalBook. (n.d.). 4-Acetamidobenzenesulfonamide.
- ChemicalBook. (n.d.). 4-Acetamidobenzenesulfonamide CAS#: 121-61-9.
- Asghar, M., et al. (2020). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2020, 8878289.
- ChemicalBook. (n.d.). 4-Acetamido-2-aminobenzenesulfonic acid(88-64-2) 13C NMR spectrum.
- BenchChem. (2025).
- Martínez-Martínez, A. J., et al. (2022).
- ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics.
- Adamson, R. H., et al. (1970). In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. Journal of Pharmacy and Pharmacology, 22(8), 627-628.
- Ivanov, I., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879.
- SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum.
- Khan, I., et al. (2023).
- Mammadova, A. F., et al. (2024). Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl].
- Khazaei, A., et al. (1999). A Novel Synthesis and Characterization of 4-Acetyl aminobenzene -p-styrene Sulphonate and its Polymer as Prodrug in Controlled Release Technique. Iranian Polymer Journal, 8(2), 1026-1263.
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 8. 4-Acetamidobenzenesulfonamide CAS#: 121-61-9 [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
